3-Chloro-2-(piperidin-4-yl)pyridine
Overview
Description
3-Chloro-2-(piperidin-4-yl)pyridine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 3-position and a piperidin-4-yl group at the 2-position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis of this compound typically involves the chlorination of 2-(piperidin-4-yl)pyridine. This reaction can be carried out using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Piperidine Derivative Synthesis: The piperidin-4-yl group can be introduced through various synthetic routes, including the reaction of piperidine with appropriate halides or through the reduction of pyridine derivatives.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization is common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the chlorine atom, leading to the formation of different reduced products.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Reduced forms of the compound, such as 3-amino-2-(piperidin-4-yl)pyridine.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Mechanism of Action
Target of Action
3-Chloro-2-(piperidin-4-yl)pyridine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been shown to inhibit ALK and ROS1 . These kinases are involved in cell growth and survival, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
For instance, they can inhibit kinases like ALK and ROS1, which are involved in cell growth and survival . Inhibition of these kinases can disrupt these pathways and lead to the death of cancer cells .
Result of Action
Based on its potential role as an inhibitor of alk and ros1, it could potentially lead to the death of cancer cells
Biochemical Analysis
Biochemical Properties
For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Molecular Mechanism
Some piperidine derivatives have been found to inhibit certain kinases, which could potentially alter gene expression and enzyme activity .
Scientific Research Applications
3-Chloro-2-(piperidin-4-yl)pyridine has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(Piperidin-4-yl)pyridine: Lacks the chlorine atom at the 3-position.
3-Chloropyridine: Lacks the piperidin-4-yl group at the 2-position.
4-(Piperidin-4-yl)pyridine: Piperidin-4-yl group at a different position on the pyridine ring.
Uniqueness: 3-Chloro-2-(piperidin-4-yl)pyridine is unique due to the combination of the chlorine atom and the piperidin-4-yl group on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-2-piperidin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOOCMIGLKZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297312 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899356-99-1 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899356-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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